Rel-methyl (1R,3S)-3-fluorocyclopentane-1-carboxylate
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Overview
Description
Rel-methyl (1R,3S)-3-fluorocyclopentane-1-carboxylate is a chemical compound with a unique structure that includes a fluorine atom attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-methyl (1R,3S)-3-fluorocyclopentane-1-carboxylate typically involves the fluorination of a cyclopentane derivative followed by esterification. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The esterification step can be achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Rel-methyl (1R,3S)-3-fluorocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
Oxidation: Formation of 3-fluorocyclopentane-1-carboxylic acid.
Reduction: Formation of 3-fluorocyclopentanol.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
Rel-methyl (1R,3S)-3-fluorocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-methyl (1R,3S)-3-fluorocyclopentane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of biological pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- Rel-methyl (1R,3S)-3-aminocyclopentane-1-carboxylate
- Rel-methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate
- Rel-methyl (1R,3S)-2,2-difluoro-3-methylcyclopropanecarboxylate
Uniqueness
Rel-methyl (1R,3S)-3-fluorocyclopentane-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H11FO2 |
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Molecular Weight |
146.16 g/mol |
IUPAC Name |
methyl (1R,3S)-3-fluorocyclopentane-1-carboxylate |
InChI |
InChI=1S/C7H11FO2/c1-10-7(9)5-2-3-6(8)4-5/h5-6H,2-4H2,1H3/t5-,6+/m1/s1 |
InChI Key |
ZYRURXXPYRQMTJ-RITPCOANSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](C1)F |
Canonical SMILES |
COC(=O)C1CCC(C1)F |
Origin of Product |
United States |
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